molecular formula C19H16N2O B5589834 N-(diphenylmethyl)pyridine-3-carboxamide CAS No. 10254-15-6

N-(diphenylmethyl)pyridine-3-carboxamide

Cat. No.: B5589834
CAS No.: 10254-15-6
M. Wt: 288.3 g/mol
InChI Key: IYJLJJIRPLWNTG-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)pyridine-3-carboxamide is an organic compound that belongs to the class of carboxamides It features a pyridine ring substituted at the 3-position with a carboxamide group and a diphenylmethyl group attached to the nitrogen atom of the carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with diphenylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(diphenylmethyl)pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions with target proteins, thereby modulating their activity. Additionally, it can influence cellular pathways by affecting signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A simpler carboxamide with a pyridine ring, commonly known for its role in NAD+ biosynthesis.

    N,N-diethylpyridine-3-carboxamide: Another derivative of pyridine-3-carboxamide with diethyl groups instead of diphenylmethyl.

    Pyridine-3-carboxamide: The parent compound without any substituents on the nitrogen atom.

Uniqueness

N-(diphenylmethyl)pyridine-3-carboxamide is unique due to the presence of the diphenylmethyl group, which imparts distinct steric and electronic properties. This structural feature can enhance the compound’s binding affinity to specific targets and influence its reactivity in chemical transformations .

Properties

IUPAC Name

N-benzhydrylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c22-19(17-12-7-13-20-14-17)21-18(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,18H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJLJJIRPLWNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350571
Record name ST007743
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10254-15-6
Record name ST007743
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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